Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate
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Overview
Description
Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocyclic compound known for its aromatic properties. The presence of a bromine atom and an amino group in the compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate typically involves the bromination of thiophene followed by the introduction of the amino group and esterification. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene undergoes nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Esterification: The resulting amino-thiophene is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the final product.
Industrial Production Methods
In industrial settings, the production of Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination, amination, and esterification steps can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including polymers and dyes.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for interactions through hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-aminothiophene: Lacks the ester group, making it less versatile in certain synthetic applications.
Methyl 3-amino-3-(2-thienyl)propanoate:
Uniqueness
Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate is unique due to the combination of the bromine atom, amino group, and ester functionality. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Biological Activity
Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate is an organic compound classified as an amino acid derivative. Its molecular formula is C8H10BrNO2S, and it has a molecular weight of 264.14 g/mol. The compound features a unique structure that includes a bromothiophene moiety, an amino group, and a methyl ester functional group, which contribute to its biological activity and potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve interference with bacterial enzymes or disruption of cell membrane integrity in microbial cells. This suggests that the compound could be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its potential anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells by affecting cellular pathways related to cell division and survival. The presence of the brominated thiophene ring enhances its ability to interact with biological targets, which may improve its efficacy as an anticancer drug.
Structure-Activity Relationship (SAR)
The unique structural features of this compound allow it to engage in hydrogen bonding and electrostatic interactions with various biological targets. Comparative studies with structurally similar compounds reveal that the bromination and specific stereochemistry of this compound enhance its biological activity compared to others lacking these features.
Case Studies and Experimental Data
- Antimicrobial Testing : In vitro studies have demonstrated that this compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics.
- Cytotoxicity in Cancer Cell Lines : In experiments involving various cancer cell lines, this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxic effects at low concentrations. Further analysis revealed that the compound induces apoptosis through activation of caspase pathways, suggesting a multi-faceted mechanism of action .
Comparative Analysis with Similar Compounds
The following table summarizes the structural comparisons and biological activities of this compound with related compounds:
Compound Name | Molecular Formula | Similarity | Unique Features |
---|---|---|---|
(S)-2-Amino-3-(thiophen-2-yl)propanoic acid | C7H9NO2S | 1.00 | Lacks bromination |
(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | C7H8BrNO2S | 0.82 | Different stereochemistry |
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | C7H8BrNO2S | 0.82 | Same bromination but different chirality |
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid | C7H9NO2S | 0.76 | Lacks bromination |
This comparison highlights the distinctiveness of this compound due to its specific combination of structural elements that enhance its biological efficacy.
Properties
Molecular Formula |
C8H10BrNO2S |
---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3/t5-/m1/s1 |
InChI Key |
AXIRWKQFUUXEIK-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(S1)Br)N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(S1)Br)N |
Origin of Product |
United States |
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